molecular formula C23H22N4O2 B11326761 Methyl 4-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoate

Methyl 4-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoate

Cat. No.: B11326761
M. Wt: 386.4 g/mol
InChI Key: DXRQKXZUJDHZET-UHFFFAOYSA-N
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Description

Methyl 4-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoate ester, an imidazo[1,2-a]pyrazine core, and a substituted phenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoate typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium persulfate (K2S2O8) and iodine (I2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the imidazo[1,2-a]pyrazine core using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: NaH or LDA in aprotic solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or block specific ion channels, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoate is unique due to its specific substitution pattern and the presence of both an imidazo[1,2-a]pyrazine core and a benzoate ester. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrazin-2-yl]benzoate

InChI

InChI=1S/C23H22N4O2/c1-4-16-7-5-6-15(2)20(16)26-22-21(25-19-14-24-12-13-27(19)22)17-8-10-18(11-9-17)23(28)29-3/h5-14,26H,4H2,1-3H3

InChI Key

DXRQKXZUJDHZET-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)C(=O)OC)C

Origin of Product

United States

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